Physicochemical Properties of 2-Ethoxy-2-ethylhexan-1-amine
Physicochemical Properties of 2-Ethoxy-2-ethylhexan-1-amine
This technical guide provides an in-depth analysis of 2-Ethoxy-2-ethylhexan-1-amine (CAS 1466397-84-1), a specialized hindered ether-amine intermediate.
A Technical Profile for Research & Development
Executive Summary
2-Ethoxy-2-ethylhexan-1-amine is a sterically hindered primary amine characterized by a quaternary carbon at the
Chemical Identity & Structural Analysis
The molecule features a unique "gem-disubstituted" structure at the C2 position, providing significant steric bulk that protects the amine from oxidative degradation and enzymatic attack.
| Parameter | Details |
| IUPAC Name | 2-Ethoxy-2-ethylhexan-1-amine |
| CAS Number | 1466397-84-1 |
| Molecular Formula | C |
| Molecular Weight | 173.30 g/mol |
| SMILES | CCC(OCC)(CN)CCCC |
| Structural Class |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment around the quaternary carbon (C2).
Figure 1: The quaternary center (C2) anchors the polar amine, the ether oxygen, and two alkyl chains, creating a distinct amphiphilic profile.
Physicochemical Properties
The following data synthesizes available experimental values with high-confidence predictive models (QSAR) derived from structural analogs (e.g., 2-ethylhexylamine).
Table 1: Physical & Thermodynamic Constants[1]
| Property | Value | Source/Method |
| Physical State | Liquid (at 20°C) | Standard State |
| Boiling Point | ~195°C - 205°C (Predicted) | Estimated based on MW & Ether vs. OH H-bonding |
| Density | 0.84 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.32 | ChemScene Calculated [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Computational [1] |
| pKa (Conjugate Acid) | 9.5 - 9.8 (Predicted) | Lower than typical amines (10.[1][2]5) due to |
| Water Solubility | Low to Moderate | Amphiphilic; soluble in organic solvents (EtOH, DMSO) |
| Refractive Index | ~1.435 | Predicted |
| H-Bond Donors | 1 (NH | Structural Count |
| H-Bond Acceptors | 2 (N, O) | Structural Count |
Key Insight: The presence of the ethoxy group at C2 lowers the pKa compared to 2-ethylhexylamine (pKa ~10.5). The oxygen atom exerts an electron-withdrawing inductive effect (-I) through the carbon backbone, reducing the electron density on the nitrogen and making the lone pair less available for protonation.
Synthesis & Production Methodologies
Since 2-Ethoxy-2-ethylhexan-1-amine is a specialized intermediate, its synthesis typically follows a Ring-Opening/Amination pathway starting from 2-ethyl-1-hexene.
Primary Synthetic Route: Epoxide Ring Opening
This route ensures the correct regiochemistry, placing the ethoxy group at the more substituted carbon (C2) and the amine at the primary carbon (C1).
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Epoxidation: 2-Ethyl-1-hexene is oxidized to 2-ethyl-1,2-epoxyhexane .
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Etherification (Solvolysis): Acid-catalyzed ring opening with Ethanol .
-
Amination: Conversion of the primary alcohol to the amine.
-
Method A: Catalytic amination (NH
/H , Ni/Co catalyst). -
Method B: Mesylation followed by Gabriel Synthesis or Azide reduction.
-
Figure 2: The regioselective synthesis ensures the ethoxy group attaches to the quaternary carbon.
Applications & Utility
The unique structure of 2-Ethoxy-2-ethylhexan-1-amine enables specific functionalities in industrial and pharmaceutical contexts.
A. Specialty Surfactants
The compound acts as a cationic surfactant precursor . The gem-ethyl/ethoxy substitution disrupts crystalline packing, likely resulting in surfactants with:
-
Lower Krafft points (better cold-water solubility).
-
Enhanced stability in hard water.
-
"Gemini-like" properties when dimerized.
B. Corrosion Inhibition
Hindered amines are potent corrosion inhibitors.[4] The ethoxy group provides additional adsorption sites (via the oxygen lone pair) on metal surfaces, potentially enhancing the protective film compared to simple alkylamines.
C. Pharmaceutical Intermediate
In drug design, the 2-ethoxy-2-ethyl motif serves as a lipophilic anchor that is metabolically robust. The quaternary carbon prevents
Safety & Handling Protocols
Signal Word: DANGER (Based on amine class properties)
-
Hazard Statements:
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H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Protocol:
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Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves (min 0.11mm thickness), chemical safety goggles, and a face shield.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric CO
(carbamate formation). Keep away from oxidizing agents and strong acids.[4]
References
-
ChemScene. (2024). 2-Ethoxy-2-ethylhexan-1-amine Product Analysis & Calculated Properties. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1466397-84-1. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Epoxide Ring Opening regioselectivity).
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Ethylhexylamine (Analogous Safety Data). Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 结晶紫_MSDS_用途_密度_结晶紫CAS号【548-62-9】_化源网 [chemsrc.com]
- 5. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
